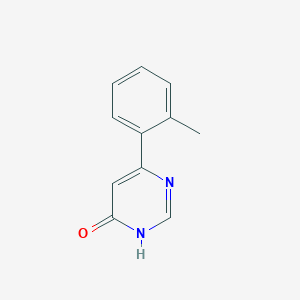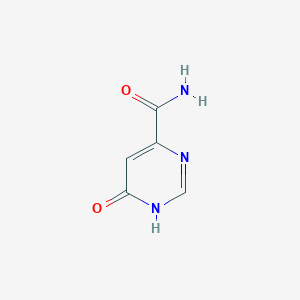
(4-Phenyl-piperidin-4-ylmethyl)-carbaminsäure-tert-butylester
Übersicht
Beschreibung
(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development
Wissenschaftliche Forschungsanwendungen
(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of the compound (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is the enzyme 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .
Mode of Action
(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester interacts with its target, 11 β-HSD1, by inhibiting its activity . This inhibition prevents the conversion of cortisone to cortisol, thereby reducing the levels of active cortisol in the body .
Biochemical Pathways
By inhibiting 11 β-HSD1, (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including the regulation of metabolism, immune response, and inflammation. The downstream effects of this inhibition can lead to the amelioration of conditions such as type 2 diabetes, obesity, and associated disorders including insulin resistance, hypertension, lipid disorders, and cardiovascular disorders .
Result of Action
The molecular and cellular effects of the action of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester are primarily related to the reduction of cortisol levels in the body . This can lead to improvements in conditions associated with excessive cortisol, such as metabolic syndrome, type 2 diabetes, and obesity . It may also have potential benefits in treating CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), which is involved in the metabolism of glucocorticoids . The compound acts as an inhibitor of 11 β-HSD1, thereby influencing the levels of active glucocorticoids in the body. This interaction is crucial for its potential therapeutic effects in treating metabolic disorders such as type 2 diabetes and obesity .
Cellular Effects
The effects of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting 11 β-HSD1, the compound can alter the signaling pathways related to glucocorticoid action, leading to changes in gene expression that affect glucose metabolism and lipid homeostasis . These changes can have significant implications for the treatment of metabolic syndrome and related conditions.
Molecular Mechanism
At the molecular level, (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of 11 β-HSD1, inhibiting its enzymatic activity . This inhibition prevents the conversion of inactive cortisone to active cortisol, thereby reducing the levels of active glucocorticoids. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a reduction in its inhibitory activity .
Dosage Effects in Animal Models
The effects of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits 11 β-HSD1 without causing significant adverse effects . At higher doses, toxic effects may be observed, including alterations in liver function and metabolic disturbances . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is involved in several metabolic pathways. It interacts with enzymes such as 11 β-HSD1, influencing the metabolism of glucocorticoids . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance between active and inactive glucocorticoids, thereby impacting various metabolic processes
Transport and Distribution
The transport and distribution of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester within cells and tissues are critical for its activity. The compound is likely transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments where it exerts its inhibitory effects on 11 β-HSD1 . The distribution of the compound within tissues can influence its overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is an important aspect of its activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with 11 β-HSD1 and other biomolecules, thereby influencing its overall function and efficacy . Understanding the subcellular localization of the compound is essential for optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester typically involves the reaction of 4-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:
4-Phenylpiperidine+tert-Butyl chloroformate→(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Piperidine: A basic structure that forms the backbone of many derivatives.
4-Phenylpiperidine: A precursor in the synthesis of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester.
N-tert-Butoxycarbonyl-4-phenylpiperidine: A related compound with similar structural features.
Uniqueness
(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-phenylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-13-17(9-11-18-12-10-17)14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLBJFOUCSBWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678119 | |
| Record name | tert-Butyl [(4-phenylpiperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071866-01-7 | |
| Record name | tert-Butyl [(4-phenylpiperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Phenylpiperidin-4-ylmethyl)carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)



![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)



![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)
![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)



